molecular formula C24H22FN3O3 B2543693 (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034248-03-6

(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2543693
M. Wt: 419.456
InChI Key: NHBPNCMOEXDRJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors to form more complex structures. For example, Schiff bases are formed from the reaction of amines with aldehydes or ketones, which can then undergo further reactions to yield the desired heterocycles . Similarly, the synthesis of symmetrical pentasubstituted pyrroles is achieved through the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones . These methods suggest that the synthesis of the compound would likely involve the formation of an intermediate Schiff base, followed by cyclization and functional group transformations to introduce the pyrrolidinyl and fluoropyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy . The presence of aromatic rings, heteroatoms, and multiple substituents contributes to the complexity of the molecular structure and can be deduced from the spectral data. For the compound , one would expect to see characteristic signals in the NMR spectra corresponding to the benzoylphenyl and fluoropyrimidinyl groups, as well as the pyrrolidinyl methanone moiety.

Chemical Reactions Analysis

The reactivity of similar compounds is often explored through their ability to undergo further chemical transformations. For instance, active methyl groups in heterocyclic compounds can react with various nucleophiles to yield a range of derivatives . The presence of a fluorine atom in the fluoropyrimidinyl group could also influence the reactivity, potentially making it a site for nucleophilic aromatic substitution reactions. The pyrrolidinyl methanone segment could undergo reactions typical of ketones, such as condensation or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-visible absorbance, which could be used for spectroscopic identification . The compound's solubility in organic solvents would be expected, given the presence of multiple aromatic rings and the potential for hydrogen bonding with the pyrrolidinyl nitrogen. The compound's melting point, boiling point, and stability could be inferred from related compounds but would require empirical determination for accuracy.

Scientific Research Applications

Synthesis and Structural Analysis

A significant aspect of research on this compound involves its synthesis and structural elucidation. For instance, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT (Density Functional Theory) study of boric acid ester intermediates with benzene rings. This research provides valuable insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, offering a foundation for understanding the chemical behavior and potential applications of similar compounds (Huang et al., 2021).

Chemical Reactions and Derivatives

Research by Sambaiah et al. (2017) describes a facile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin-5-ols and methanones, highlighting a key step involving the ANRORC reaction of 3-benzoyl chromones. This study underscores the versatility of pyrimidin derivatives in chemical synthesis and their potential in creating a wide range of chemical entities (Sambaiah et al., 2017).

Potential Applications in Drug Discovery

Pandya et al. (2019) explored the synthesis of a library of dihydropyrrolone conjugates and evaluated their antimicrobial activities, showcasing the potential of such compounds in the development of new antimicrobial agents. This research indicates that modifications to the core structure, similar to "(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone", can lead to compounds with significant biological activities (Pandya et al., 2019).

Biocatalysis and Green Chemistry

Xu et al. (2017) investigated the enantioselective bioreduction of 2-benzoylpyridine derivatives in aqueous ionic liquid media, demonstrating the use of biocatalysis for producing enantiopure alcohols. This research highlights the application of green chemistry principles in the synthesis of chiral compounds, suggesting potential pathways for environmentally friendly synthesis of complex molecules (Xu et al., 2017).

properties

IUPAC Name

[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3/c1-2-20-21(25)23(27-15-26-20)31-17-12-13-28(14-17)24(30)19-11-7-6-10-18(19)22(29)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPNCMOEXDRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

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